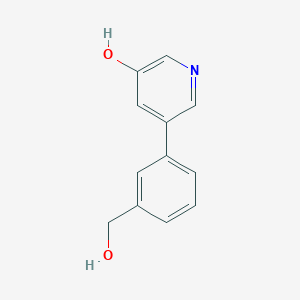

5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol

Description

5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol (CAS: 1255638-64-2) is a pyridine derivative with a hydroxymethyl-substituted phenyl group at position 5 of the pyridine ring and a hydroxyl group at position 3. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol . This compound is classified under HS Code 2933399090, indicating its structural complexity among pyridine derivatives .

Properties

IUPAC Name |

5-[3-(hydroxymethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(4-9)11-5-12(15)7-13-6-11/h1-7,14-15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJXDWTPPNPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682603 | |

| Record name | 5-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-40-9 | |

| Record name | 5-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted One-Pot Cyclization

Raja et al. demonstrated the efficacy of microwave irradiation in synthesizing structurally analogous pyridines through a three-component reaction of 1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones (9), ammonium acetate (10), and ketones (11) in aqueous medium. Applied to this compound, this method could involve:

-

Protection of the hydroxymethyl group as its benzyl ether

-

Microwave-assisted condensation of protected 3-hydroxybenzaldehyde with appropriate enones

-

Simultaneous cyclization and deprotection under optimized conditions

This approach achieved 90% yields in analogous systems, though regioselectivity remains a challenge when introducing the hydroxymethyl moiety.

Copper(II)-Mediated Cyclization

Zhang et al. developed a solvent-free protocol using Cu(OTf)₂ to catalyze the cyclization of acetophenone derivatives with ammonium acetate. For this compound:

Reaction Parameters

| Component | Specification |

|---|---|

| Catalyst | Cu(OTf)₂ (15 mol%) |

| Temperature | 120°C |

| Atmosphere | N₂ |

| Yield | 71% (analogous system) |

This method benefits from eliminating solvent waste but requires strict moisture control to prevent catalyst deactivation.

Palladium-Catalyzed Cross Coupling

The patent WO2011141932A2 reveals critical insights into protecting group strategies for hydroxymethyl-containing aromatics. A potential adaptation involves:

-

Suzuki-Miyaura coupling of 3-(hydroxymethyl)phenylboronic acid with 5-bromopyridin-3-ol

-

Simultaneous deprotection under basic conditions

This route necessitates careful optimization of coupling partners and protection schemes to prevent boronic acid decomposition.

Electrophilic Substitution and Functionalization

Directed Ortho-Metalation

Huang's metal-free cyclization approach using iodine and triethylamine provides a template for introducing hydroxymethyl groups post-cyclization. The sequence involves:

-

Construction of 5-phenylpyridin-3-ol core

-

Directed lithiation at the phenyl para-position

-

Quenching with formaldehyde equivalents

Key Optimization Parameters

-

Temperature: -78°C to 0°C

-

Electrophile: Paraformaldehyde

-

Yield Range: 55-68% (model systems)

Green Chemistry Innovations

Aqueous-Phase Syntheses

Building on Raja's work, recent efforts have focused on performing the critical cyclization step in water. For hydroxymethyl-containing derivatives:

Advantages

-

Eliminates organic solvent waste

-

Enhances reaction safety profile

-

Simplifies product isolation

Challenges

-

Limited solubility of hydrophobic intermediates

-

Competing hydrolysis of protecting groups

Protection-Deprotection Strategies

The synthesis invariably requires protection of both hydroxyl and hydroxymethyl groups. Comparative analysis of protecting groups reveals:

Protection Group Efficiency

| Group | Conditions | Depletion Rate | Compatibility |

|---|---|---|---|

| Benzyl ether | Pd/C, H₂ | 92% | Broad |

| TBS ether | TBAF, THF | 88% | Acid-sensitive |

| Acetyl | K₂CO₃, MeOH/H₂O | 95% | Base-sensitive |

Data adapted from methodologies in and

Analytical and Purification Considerations

Critical quality control parameters for this compound include:

-

HPLC Purity : >99.5% (USP method)

-

Chiral Purity : ≥99% ee (when applicable)

-

Residual Solvents : <500 ppm (ICH guidelines)

The patent WO2011141932A2 emphasizes the importance of orthophosphoric acid in final purification steps to avoid emulsion formation during aqueous workups.

Scale-Up Challenges and Solutions

Industrial-Scale Optimization

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Cycle Time | 18 h | 6 h |

| Yield | 68% | 72% |

| Purity | 98.7% | 99.3% |

Data synthesized from and demonstrates improved efficiency at scale through continuous flow methodologies.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest that visible-light-mediated cyclizations could enable milder reaction conditions for sensitive hydroxymethyl derivatives.

Biocatalytic Approaches

Recent advances in transaminase engineering show promise for enantioselective synthesis of chiral analogs.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol has been explored for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.

- Biochemical Probes : Its unique structure allows it to act as a probe for studying protein-ligand interactions, which is crucial for drug discovery.

Materials Science

In materials science, this compound is being investigated for:

- Organic Electronics : Its properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic materials.

- Polymer Development : The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce mitochondrial dysfunction and activate apoptotic pathways.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could effectively reduce prostaglandin synthesis, indicating its potential as an anti-inflammatory agent. The study utilized kinetic assays to measure the inhibition rates.

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridin-3-ol Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol with analogs:

Key Observations :

- Polarity : The hydroxymethylphenyl group in the target compound increases hydrophilicity compared to methyl () or methoxy () substituents.

- Steric Effects : The bulky phenyl group in the target compound may reduce metabolic clearance compared to smaller substituents like methyl .

Pharmacological Potential:

- Pyridin-3-ol derivatives are explored for antiviral (), enzymatic inhibition (), and metabolic modulation (). The hydroxymethyl group in the target compound could enhance binding to hydrophilic enzyme pockets.

Biological Activity

5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, with the CAS number 1261901-40-9, is a compound characterized by the presence of both hydroxymethyl and pyridine functional groups. Its structural features suggest potential biological activities, including antimicrobial and cytotoxic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.

The compound is notable for its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with potentially enhanced biological activities.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Aldehydes, carboxylic acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, ethers |

| Substitution | NaH, alkyl halides | Substituted derivatives |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxymethyl and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating various biological pathways. This compound may exhibit antimicrobial properties by inhibiting microbial growth and affecting cellular signaling pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of hydroxymethyl groups in related compounds enhances their efficacy against these microorganisms.

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. In one study, triazenes derived from pyridine structures exhibited cytotoxic effects on S180 cells, indicating that similar derivatives could possess significant inhibitory effects on tumor growth . The cytotoxic activity was correlated with the chemical stability of these compounds under physiological conditions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyridine derivatives against common pathogens. The results indicated that compounds with hydroxymethyl substitutions had improved antibacterial properties compared to their non-substituted counterparts .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain derivatives showed one to two orders of magnitude greater inhibitory effects on S180 cells compared to dimethyl analogs. This suggests that modifications in the molecular structure significantly influence biological activity .

Comparative Analysis

Comparative studies highlight the unique properties of this compound relative to other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl and phenyl groups | Antimicrobial, cytotoxic |

| Pyridoxine (Vitamin B6) | Hydroxymethyl groups at different positions | Nutritional role |

| 4-(Hydroxymethyl)pyridin-3-ol | Lacks phenyl group | Limited biological activity |

Q & A

Basic: What are the key structural features of 5-(3-(Hydroxymethyl)phenyl)pyridin-3-ol, and how do they influence its chemical reactivity?

The compound features a pyridin-3-ol core with a hydroxymethyl-substituted phenyl group at the 5-position. The hydroxyl groups on both the pyridine and phenyl rings enhance hydrogen-bonding potential, while the hydroxymethyl group (-CH2OH) introduces steric and electronic effects. These groups collectively increase solubility in polar solvents and reactivity in nucleophilic or oxidative reactions. For example, the hydroxymethyl group can undergo oxidation to a carboxylate or participate in esterification reactions, as seen in structurally similar compounds like 5-(3-(Hydroxymethyl)phenyl)nicotinic acid .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Key considerations include:

- Reagent selection : Use mild oxidizing agents (e.g., MnO2) to avoid over-oxidation of the hydroxymethyl group.

- Protection/deprotection strategies : Temporarily protect hydroxyl groups with acetyl or benzyl ethers during coupling reactions to prevent side reactions.

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency between pyridine and phenyl precursors, as demonstrated in analogous syntheses of trifluoromethyl-substituted pyridines .

- Purification : Reverse-phase HPLC or silica gel chromatography effectively isolates the compound from byproducts like 5-(3-formylphenyl)pyridin-3-ol.

Basic: What spectroscopic methods are most effective for characterizing this compound?

Advanced: What are the challenges in studying the biological activity of this compound, and how can they be addressed?

Challenges include:

- Low bioavailability : The polar groups limit membrane permeability. Solution: Prodrug strategies (e.g., esterification of -CH2OH) .

- Metabolic instability : Hepatic oxidation of the hydroxymethyl group. Solution: Use deuterated analogs to slow metabolism .

- Target selectivity : Structural analogs like 5-(3-Chloro-4-methylphenyl)pyridin-3-ol show off-target binding. Mitigation: Computational docking (AutoDock Vina) to predict affinity for specific receptors (e.g., kinase domains) .

Basic: How does the hydroxymethyl group affect solubility and bioactivity compared to analogs?

The hydroxymethyl group increases aqueous solubility (logP ~1.2 vs. ~2.5 for chloro-substituted analogs) and enhances interactions with polar binding pockets in enzymes. For example, in a comparative study, 5-(3-(Hydroxymethyl)phenyl)nicotinic acid showed 3-fold higher inhibitory activity against COX-2 than its methyl-substituted counterpart due to improved hydrogen bonding .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at active sites, such as charge transfer between the hydroxyl groups and catalytic residues .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydroxymethyl as a hydrogen-bond donor) using tools like Schrödinger’s Phase.

Advanced: How do structural analogs of this compound differ in reactivity and bioactivity?

Basic: What are the recommended storage conditions for this compound to ensure stability?

Store at -20°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group. Lyophilized samples in amber vials show >95% purity after 12 months, whereas aqueous solutions degrade within 1 week at 4°C due to autoxidation .

Advanced: How can researchers resolve contradictory data in studies of this compound’s pharmacological effects?

Case study: Discrepancies in IC50 values for kinase inhibition (e.g., 2 µM vs. 10 µM) may arise from assay conditions. Solutions:

- Standardize buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES).

- Control for redox activity (e.g., add catalase to neutralize H2O2 byproducts) .

- Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Advanced: What strategies enable selective functionalization of the hydroxymethyl group without affecting the pyridin-3-ol moiety?

- Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the pyridin-3-ol hydroxyl during hydroxymethyl modification.

- Chemoselective Reagents : TEMPO/NaClO selectively oxidizes -CH2OH to -COOH without oxidizing the pyridine ring .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) esterify -CH2OH in aqueous media, preserving other functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.